molecular formula C18H23N3O3S2 B2476157 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide CAS No. 376638-44-7

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide

Cat. No.: B2476157
CAS No.: 376638-44-7
M. Wt: 393.52
InChI Key: JMBAHDKUIHPACC-UHFFFAOYSA-N
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Description

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a cyclohexylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced via sulfonation of aniline followed by reaction with thionyl chloride to form the sulfonyl chloride, which is then reacted with the thiazole derivative.

    Attachment of the Cyclohexylmethyl Group: The final step involves the acylation of the thiazole derivative with cyclohexylmethylamine under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzenesulfonamide group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its thiazole ring.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe to study the function of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting the function of a specific enzyme or receptor, thereby disrupting a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)acetic acid
  • Ethyl 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)acetate

Uniqueness

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is unique due to the presence of the cyclohexylmethyl group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c22-17(19-12-14-7-3-1-4-8-14)11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBAHDKUIHPACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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